N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is a complex organic compound that features an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl methanol, which is then reacted with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate product. This intermediate is further reacted with N-methylcyclohexanamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane moiety can participate in substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the adamantane moiety .
Scientific Research Applications
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt viral replication or inhibit bacterial growth by targeting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug that also features an adamantane moiety.
Rimantadine: Another antiviral compound similar to amantadine but with different pharmacokinetic properties.
Tromantadine: An antiviral drug used for the treatment of herpes simplex virus infections
Uniqueness
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a cyclohexanamine backbone. This combination enhances its lipophilicity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-22(19-5-3-2-4-6-19)13-20(23)14-24-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-20,23H,2-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTWXQLFEHMYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.